
N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is an organic compound that belongs to the class of amides. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 2,6-dimethylaniline with 2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetyl chloride in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) at a temperature range of 0-5°C to room temperature. Solvents like dichloromethane or chloroform are commonly used.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. Catalysts and automated systems may be employed to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines or partially reduced amides.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its complex structure.
Industry: Utilized in the production of advanced materials or as a precursor for other functional compounds.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)-acetamide: A simpler analogue with similar aromatic characteristics.
2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide: Shares the aliphatic component but lacks the dimethylphenyl group.
Uniqueness
N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to its combination of aromatic and aliphatic structures, which may confer distinct chemical and biological properties compared to its simpler analogues.
Properties
Molecular Formula |
C20H23NO2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide |
InChI |
InChI=1S/C20H23NO2/c1-14-6-5-7-15(2)20(14)21-19(22)13-23-18-11-10-16-8-3-4-9-17(16)12-18/h5-7,10-12H,3-4,8-9,13H2,1-2H3,(H,21,22) |
InChI Key |
UJVGXUQDKNVTPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC2=CC3=C(CCCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-3-(1H-benzimidazol-2-yl)-2-[(4-methylphenyl)imino]-2H-chromen-7-ol](/img/structure/B12476642.png)
![2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12476655.png)
![N-(2-methoxy-5-methylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B12476658.png)
![2-{[({6-[2-(Acetylamino)phenyl]-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12476659.png)
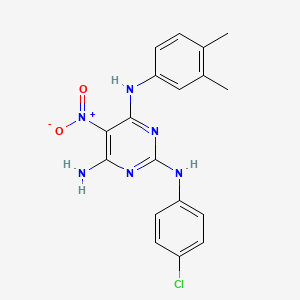
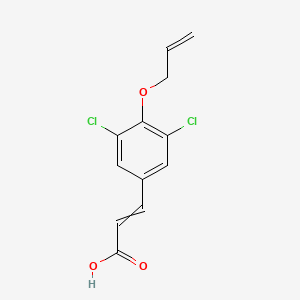
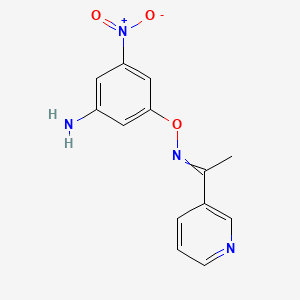

![N-(4-ethylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12476695.png)
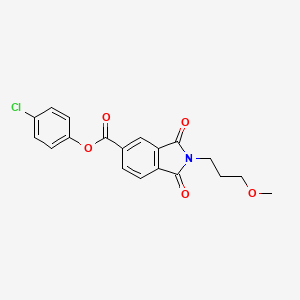
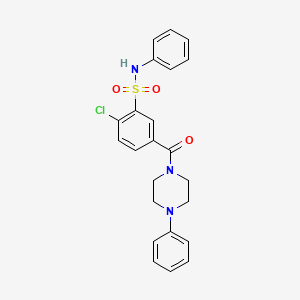
![2-(3-chlorophenyl)-3-(4-fluorophenyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazol-1-one](/img/structure/B12476736.png)

![N-(3-chloro-4-methylphenyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12476742.png)
